1,4-Ethanoquinoxaline, 2,3-dihydro-5-iodo-
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Overview
Description
5-IODO-2,3-DIHYDRO-1,4-ETHANOQUINOXALINE is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of an iodine atom at the 5th position and a dihydroethano bridge between the 1st and 4th positions of the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-IODO-2,3-DIHYDRO-1,4-ETHANOQUINOXALINE typically involves the iodination of a suitable quinoxaline precursor. One common method is the reaction of 2,3-dihydro-1,4-ethanoquinoxaline with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of 5-IODO-2,3-DIHYDRO-1,4-ETHANOQUINOXALINE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-IODO-2,3-DIHYDRO-1,4-ETHANOQUINOXALINE undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The dihydroethano bridge can be oxidized to form quinoxaline derivatives.
Reduction Reactions: The compound can be reduced to form dihydroquinoxaline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 5-substituted-2,3-dihydro-1,4-ethanoquinoxaline derivatives.
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of 2,3-dihydroquinoxaline derivatives.
Scientific Research Applications
5-IODO-2,3-DIHYDRO-1,4-ETHANOQUINOXALINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-IODO-2,3-DIHYDRO-1,4-ETHANOQUINOXALINE involves its interaction with specific molecular targets. The iodine atom and the quinoxaline ring system play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit enzymatic activity by binding to the active site or allosteric sites of enzymes, thereby modulating their function. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-IODOQUINOXALINE
- 5-BROMO-2,3-DIHYDRO-1,4-ETHANOQUINOXALINE
- 5-CHLORO-2,3-DIHYDRO-1,4-ETHANOQUINOXALINE
Uniqueness
5-IODO-2,3-DIHYDRO-1,4-ETHANOQUINOXALINE is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other halogenated quinoxaline derivatives .
Properties
CAS No. |
138023-40-2 |
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Molecular Formula |
C10H11IN2 |
Molecular Weight |
286.11 g/mol |
IUPAC Name |
3-iodo-1,8-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene |
InChI |
InChI=1S/C10H11IN2/c11-8-2-1-3-9-10(8)13-6-4-12(9)5-7-13/h1-3H,4-7H2 |
InChI Key |
XAJAZEGOKNWPLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN1C3=C2C(=CC=C3)I |
Origin of Product |
United States |
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